Cas no 619-03-4 (3,4-Dibromobenzoic acid)
3,4-Dibromobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3,4-Dibromobenzoic acid
- 3,4-bis(bromanyl)benzoic acid
- 3,4-Dibrom-benzoesaeure
- 3,4-dibromo-benzoic acid
- Benzoic acid,3,4-dibromo
- Benzoic acid, 3,4-dibromo-
- DHMPDNLGFIBQCK-UHFFFAOYSA-N
- 3,4-Dibrom-benzoesaure
- CM12638
- AS03516
- SY034395
- AB0065312
- ST2410245
- A833477
-
- MDL: MFCD00094403
- Inchi: 1S/C7H4Br2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
- InChI Key: DHMPDNLGFIBQCK-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C(=O)O)=C1)Br
Computed Properties
- Exact Mass: 277.85800
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 161
- Topological Polar Surface Area: 37.3
Experimental Properties
- Density: 2.083±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 235-236 ºC
- Solubility: Very slightly soluble (0.27 g/l) (25 º C),
- PSA: 37.30000
- LogP: 2.90980
3,4-Dibromobenzoic acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3,4-Dibromobenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM158663-5g |
3,4-Dibromobenzoic acid |
619-03-4 | 95+% | 5g |
$131 | 2021-06-16 | |
| Chemenu | CM158663-10g |
3,4-Dibromobenzoic acid |
619-03-4 | 95+% | 10g |
$200 | 2021-06-16 | |
| Chemenu | CM158663-25g |
3,4-Dibromobenzoic acid |
619-03-4 | 95+% | 25g |
$400 | 2021-06-16 | |
| Matrix Scientific | 144370-1g |
3,4-Dibromobenzoic acid, 95% |
619-03-4 | 95% | 1g |
$95.00 | 2023-09-10 | |
| Matrix Scientific | 144370-5g |
3,4-Dibromobenzoic acid, 95% |
619-03-4 | 95% | 5g |
$290.00 | 2023-09-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D845010-1g |
3,4-Dibromobenzoic acid |
619-03-4 | 97% | 1g |
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| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2552-25g |
3,4-DIBROMOBENZOIC ACID |
619-03-4 | 95% | 25g |
$410 | 2023-09-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO342-250mg |
3,4-Dibromobenzoic acid |
619-03-4 | 97% | 250mg |
166CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO342-5g |
3,4-Dibromobenzoic acid |
619-03-4 | 97% | 5g |
1175.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OO342-1g |
3,4-Dibromobenzoic acid |
619-03-4 | 97% | 1g |
350.0CNY | 2021-08-05 |
3,4-Dibromobenzoic acid Suppliers
3,4-Dibromobenzoic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Additional information on 3,4-Dibromobenzoic acid
Introduction to 3,4-Dibromobenzoic Acid (CAS No. 619-03-4)
3,4-Dibromobenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 619-03-4, is a significant compound in the field of organic chemistry and pharmaceutical research. This benzoic acid derivative features two bromine atoms substituent at the 3rd and 4th positions of the benzene ring, which imparts unique reactivity and functionality. Its molecular formula is C₇H₄Br₂O₂, and it appears as a white to off-white crystalline solid with a molecular weight of approximately 275.94 g/mol. The compound is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), making it suitable for various chemical reactions and applications.
The synthesis of 3,4-dibromobenzoic acid typically involves bromination of benzoic acid or its derivatives using brominating agents like molecular bromine or N-bromosuccinimide (NBS). The regioselectivity of bromination is influenced by the electron-withdrawing nature of the carboxylic acid group, which directs bromine to the ortho and para positions. This compound serves as a valuable intermediate in the preparation of more complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.
In recent years, 3,4-dibromobenzoic acid has garnered attention in medicinal chemistry due to its potential as a precursor for bioactive molecules. Researchers have explored its utility in designing inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in synthesizing compounds with antimicrobial and anti-inflammatory properties. The presence of bromine atoms enhances the electrophilicity of the benzene ring, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
One notable application of 3,4-dibromobenzoic acid is in the development of organic electronic materials. The brominated aromatic structure contributes to its stability and charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to form π-conjugated systems enhances its performance in these applications. Additionally, its derivatives have been investigated for their potential in photocatalysis and catalytic processes.
The pharmaceutical industry has also leveraged 3,4-dibromobenzoic acid in the discovery of novel therapeutic agents. Researchers have utilized this compound to develop small-molecule inhibitors targeting enzymes involved in cancer metabolism. For example, derivatives of 3,4-dibromobenzoic acid have shown promise in inhibiting poly(ADP-ribose) polymerase (PARP) enzymes, which play a critical role in DNA repair mechanisms. Such inhibitors are being explored for their potential in treating triple-negative breast cancer and other malignancies.
Recent advancements in computational chemistry have further highlighted the significance of 3,4-dibromobenzoic acid as a scaffold for drug design. Molecular docking studies have identified its potential binding interactions with protein targets, providing insights into its pharmacological activity. These computational approaches have accelerated the discovery process by predicting the efficacy and selectivity of derivatives before experimental synthesis.
The environmental impact of 3,4-dibromobenzoic acid has also been studied due to its persistence and potential bioaccumulation risks. While it is not classified as a hazardous substance under current regulations, its halogenated nature necessitates careful handling to prevent environmental contamination. Efforts are ongoing to develop greener synthetic routes that minimize waste and reduce the ecological footprint associated with its production.
In conclusion,3,4-dibromobenzoic acid (CAS No. 619-03-4) is a versatile compound with broad applications across multiple scientific disciplines. Its unique structural features make it an invaluable intermediate for pharmaceutical synthesis, material science, and industrial processes. As research continues to uncover new functionalities and applications,3,4-dibromobenzoic acid will undoubtedly remain a key player in advancing chemical innovation.
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